molecular formula C9H18N2 B1426552 8-Methyl-1,8-diazaspiro[4.5]decane CAS No. 1153767-99-7

8-Methyl-1,8-diazaspiro[4.5]decane

Cat. No.: B1426552
CAS No.: 1153767-99-7
M. Wt: 154.25 g/mol
InChI Key: VUBIQWFPHPCIDO-UHFFFAOYSA-N
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Description

8-Methyl-1,8-diazaspiro[4.5]decane is a chemical compound with the CAS Number: 1158750-98-1 . It has a molecular weight of 154.26 and a linear formula of C9H18N2 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 154.26 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

  • Molecular Structure and Crystallography : One study focused on a compound structurally related to 8-Methyl-1,8-diazaspiro[4.5]decane, detailing its molecular structure. The compound consisted of two connected rings: a piperazine-2,5-dione ring and a five-membered ring. This study highlighted the conformation of these rings and their intermolecular interactions, contributing to the understanding of molecular structures in crystallography (Rohlíček et al., 2010).

  • NMR Studies for Relative Configuration : Another research paper used Nuclear Magnetic Resonance (NMR) to analyze the relative configuration of various diazaspiro[4.5]decanes, including those substituted at the 8-position by a methyl group. These studies are crucial for understanding the structural aspects of such compounds, which can have implications in fields like medicinal chemistry (Guerrero-Alvarez et al., 2004).

  • Supramolecular Arrangements : Research into the preparation of various diazaspiro[4.5]decane derivatives, including those with methyl groups, revealed insights into their molecular and crystal structures. This study provided an understanding of how substituents on the cyclohexane ring influence supramolecular arrangements (Graus et al., 2010).

  • Synthesis of Spiro Compounds : A paper detailed the synthesis of various diazaspiro[4.5]decane derivatives, highlighting the methods and yields involved. This research offers a pathway for creating heterocyclic scaffolds, which are significant in pharmacological research (Pardali et al., 2021).

  • Pharmaceutical Research : Several studies have explored the role of diazaspiro[4.5]decane derivatives in pharmaceutical research, particularly as muscarinic agonists, which are relevant in the treatment of conditions like dementia and hypertension (Tsukamoto et al., 1993).

  • Hypoglycemic Activity : Research into the hypoglycemic activity of certain spiroimidazolidine-2,4-diones derived from diazaspiro[4.5]decane showed significant potential in reducing blood glucose levels, indicating its potential application in diabetes treatment (Iqbal et al., 2012).

Safety and Hazards

The safety information for 8-Methyl-1,8-diazaspiro[4.5]decane indicates that it is classified under GHS07 and GHS05 . The hazard statements include H302-H315-H318-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

8-methyl-1,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-7-4-9(5-8-11)3-2-6-10-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBIQWFPHPCIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCCN2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153767-99-7
Record name 8-methyl-1,8-diazaspiro[4.5]decane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-1,8-diazaspiro[4.5]decane
Reactant of Route 2
8-Methyl-1,8-diazaspiro[4.5]decane
Reactant of Route 3
8-Methyl-1,8-diazaspiro[4.5]decane
Reactant of Route 4
8-Methyl-1,8-diazaspiro[4.5]decane
Reactant of Route 5
8-Methyl-1,8-diazaspiro[4.5]decane
Reactant of Route 6
8-Methyl-1,8-diazaspiro[4.5]decane

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